

A Technical Guide to m-PEG2-Amine: Properties, Synthesis, and Applications in Bioconjugation

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Compound of Interest

Compound Name: *m*-PEG2-Amine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-2-amine (**m-PEG2-Amine**), a short, hydrophilic linker increasingly utilized in the development of advanced biotherapeutics. We detail its core physicochemical properties, provide representative synthesis and bioconjugation protocols, and explore its application in two cutting-edge fields: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document serves as a critical resource for researchers and drug development professionals aiming to leverage PEGylated linkers for enhanced therapeutic performance.

Core Properties of m-PEG2-Amine

m-PEG2-Amine, also known as 2-(2-methoxyethoxy)ethanamine, is a bifunctional molecule featuring a terminal methoxy group and a primary amine. The two ethylene glycol units confer hydrophilicity, which is a critical attribute for its function as a linker in complex biologic drugs. The primary amine serves as a reactive handle for conjugation to various molecules.

Physicochemical Data

The key quantitative data for **m-PEG2-Amine** are summarized in the table below.

Property	Value	References
Molecular Formula	C ₅ H ₁₃ NO ₂	[1]
Molecular Weight	119.16 g/mol	[1]
CAS Number	31576-51-9	[1]
Appearance	Colorless to light yellow liquid	
Boiling Point	98 °C at 0.4 mmHg	[2]
Density	~0.934 g/cm ³	

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **m-PEG2-Amine** and its subsequent use in bioconjugation, representative of its application in ADC and PROTAC development.

Synthesis of m-PEG2-Amine

This protocol describes a common two-step process for synthesizing **m-PEG2-Amine**, starting from commercially available reagents.

Step 1: Synthesis of N-[2-(2-methoxyethoxy)ethyl]phthalimide

- Combine 1-(2-chloroethoxy)-2-methoxyethane and an excess of ammonia (e.g., a 1:5 molar ratio) in a high-pressure autoclave.[3]
- Heat the reaction mixture to approximately 130°C under the self-generated pressure (around 1.5 MPa) for 6 hours.[3]
- Monitor the reaction for the consumption of the starting chloride material (e.g., by GC-MS).
- Upon completion, cool the reaction vessel to room temperature.
- Isolate the crude N-[2-(2-methoxyethoxy)ethyl]phthalimide intermediate.

Step 2: Hydrazinolysis to Yield **m-PEG2-Amine**

- Dissolve the crude N-[2-(2-methoxyethoxy)ethyl]phthalimide from the previous step in ethanol.
- Add hydrazine monohydrate (approximately 1.5 equivalents) to the solution.[3]
- Reflux the mixture at 100°C for 3 hours.[3]
- Cool the reaction to room temperature, which should result in the precipitation of phthalhydrazide.
- Filter the mixture to remove the precipitate.
- Evaporate the solvent from the filtrate under reduced pressure.
- To the residue, add acetone to precipitate any remaining impurities and filter again.
- Concentrate the final filtrate under reduced pressure to yield **m-PEG2-Amine** as an oil.[3]
- Purify the final product by vacuum distillation.

General Protocol for Amide Coupling to a Carboxylic Acid

This protocol outlines the conjugation of **m-PEG2-Amine** to a molecule containing a carboxylic acid, a common step in constructing ADCs and PROTACs.

- Dissolve the carboxylic acid-containing molecule (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or NMP under an inert atmosphere (e.g., Argon).
- Add **m-PEG2-Amine** (1.1 equivalents).
- Add a suitable coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (3.0 equivalents).[4]
- Stir the reaction mixture at room temperature for 2-12 hours.
- Monitor the reaction progress by a suitable analytical method, such as LC-MS or TLC.[5]

- Upon completion, quench the reaction by adding water.
- Extract the product using an appropriate organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting PEGylated conjugate using column chromatography or reverse-phase HPLC.[4]

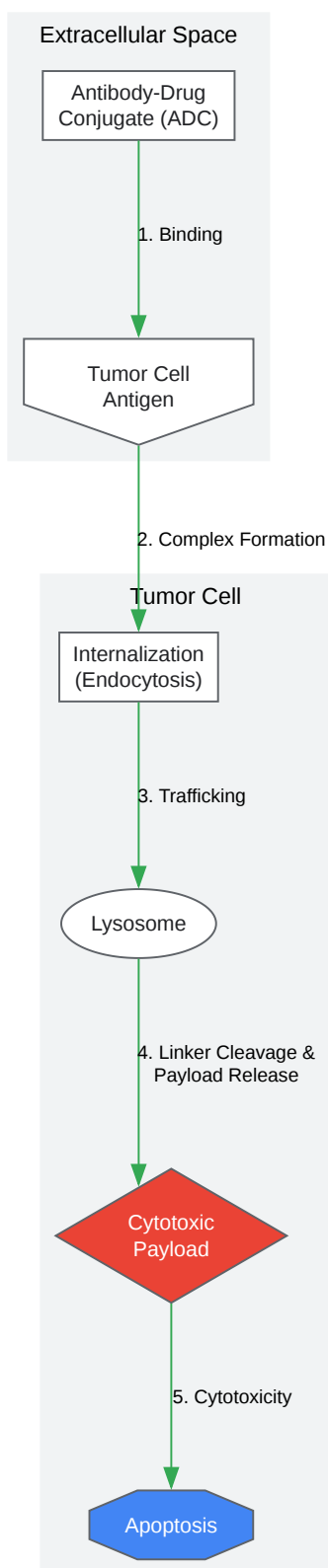
Applications in Drug Development

The hydrophilic and flexible nature of the PEG chain in **m-PEG2-Amine** makes it an advantageous linker. It can improve the solubility and pharmacokinetic properties of the resulting conjugate, which is particularly beneficial when linking hydrophobic drug payloads.[6][7]

Role in Antibody-Drug Conjugates (ADCs)

In ADCs, a linker tethers a potent cytotoxic drug to a monoclonal antibody (mAb) that targets a tumor-specific antigen. The linker's stability in circulation and its ability to release the payload inside the target cell are critical. PEG linkers like **m-PEG2-Amine** can enhance the aqueous solubility of the ADC, potentially allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.[8][9]

The general mechanism of action for an ADC is a multi-step process.[10][11] The mAb component of the ADC binds to a specific antigen on the surface of a cancer cell.[12] Following binding, the cell internalizes the ADC-antigen complex, typically through endocytosis.[12] Once inside the cell, the complex is trafficked to lysosomes, where the acidic environment or specific enzymes cleave the linker, releasing the cytotoxic payload.[11] The released drug can then exert its cell-killing effect, for example, by damaging DNA or inhibiting microtubule polymerization, ultimately leading to apoptosis.[10][11]





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